Sulfuryl dichloride;2-(trifluoromethyl)piperidine
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Overview
Description
Sulfuryl dichloride and 2-(trifluoromethyl)piperidine are two distinct chemical compounds with unique properties and applications. Sulfuryl dichloride, with the formula SO2Cl2, is a colorless liquid used primarily as a chlorinating agent. On the other hand, 2-(trifluoromethyl)piperidine, with the formula C6H10F3N, is a fluorinated organic compound used in various chemical syntheses and research applications.
Preparation Methods
Sulfuryl Dichloride
Sulfuryl dichloride is typically prepared by the reaction of sulfur dioxide (SO2) with chlorine (Cl2) in the presence of a catalyst such as activated carbon. The reaction is as follows:
SO2+Cl2→SO2Cl2
2-(Trifluoromethyl)piperidine
2-(trifluoromethyl)piperidine can be synthesized through various methods. One common method involves the trifluoromethylation of piperidine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. Another method involves the hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using an iridium catalyst .
Chemical Reactions Analysis
Sulfuryl Dichloride
Sulfuryl dichloride undergoes several types of chemical reactions, including:
Chlorination: It acts as a chlorinating agent, converting alcohols to alkyl chlorides.
Hydrolysis: It reacts with water to form sulfuric acid (H2SO4) and hydrochloric acid (HCl).
2-(Trifluoromethyl)piperidine
2-(trifluoromethyl)piperidine undergoes various reactions, including:
Substitution: It can participate in nucleophilic substitution reactions.
Ring-opening reactions: It can be used in the synthesis of complex organic molecules through ring-opening reactions in the presence of catalysts.
Scientific Research Applications
Sulfuryl Dichloride
Sulfuryl dichloride is used in:
Organic synthesis: As a chlorinating agent.
Industrial applications: In the production of pesticides and pharmaceuticals.
2-(Trifluoromethyl)piperidine
2-(trifluoromethyl)piperidine is used in:
Medicinal chemistry: As a building block for the synthesis of pharmaceuticals.
Organic synthesis: In the preparation of complex organic molecules.
Drug discovery: As a reactant in the synthesis of potential drug candidates.
Mechanism of Action
Sulfuryl Dichloride
Sulfuryl dichloride acts as a chlorinating agent by donating chlorine atoms to substrates. The mechanism involves the formation of a reactive intermediate that facilitates the transfer of chlorine atoms.
2-(Trifluoromethyl)piperidine
The mechanism of action of 2-(trifluoromethyl)piperidine in chemical reactions involves the electron-withdrawing effect of the trifluoromethyl group, which increases the reactivity of the compound. This effect is utilized in various synthetic reactions to achieve desired products .
Comparison with Similar Compounds
Sulfuryl Dichloride
Similar compounds include:
Thionyl chloride (SOCl2): Another chlorinating agent used in organic synthesis.
Phosphorus oxychloride (POCl3): Used in the synthesis of organophosphorus compounds.
2-(Trifluoromethyl)piperidine
3-(trifluoromethyl)piperidine: Another fluorinated piperidine derivative.
4-(trifluoromethyl)piperidine hydrochloride: Used in similar synthetic applications.
Conclusion
Sulfuryl dichloride and 2-(trifluoromethyl)piperidine are valuable compounds in the field of chemistry, each with unique properties and applications. Their roles in organic synthesis, medicinal chemistry, and industrial applications highlight their importance in scientific research and industry.
Properties
Molecular Formula |
C6H10Cl2F3NO2S |
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Molecular Weight |
288.11 g/mol |
IUPAC Name |
sulfuryl dichloride;2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H10F3N.Cl2O2S/c7-6(8,9)5-3-1-2-4-10-5;1-5(2,3)4/h5,10H,1-4H2; |
InChI Key |
VPPSIEAABYHAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F.O=S(=O)(Cl)Cl |
Origin of Product |
United States |
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